5-Bromo-2-cyclopropylthiazole

Catalog No.
S984935
CAS No.
1086382-42-4
M.F
C6H6BrNS
M. Wt
204.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-cyclopropylthiazole

CAS Number

1086382-42-4

Product Name

5-Bromo-2-cyclopropylthiazole

IUPAC Name

5-bromo-2-cyclopropyl-1,3-thiazole

Molecular Formula

C6H6BrNS

Molecular Weight

204.09 g/mol

InChI

InChI=1S/C6H6BrNS/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2

InChI Key

KLPVDJZMNQSWQE-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(S2)Br

Canonical SMILES

C1CC1C2=NC=C(S2)Br

5-Bromo-2-cyclopropylthiazole is a heterocyclic compound featuring a thiazole ring, which consists of a five-membered structure containing both sulfur and nitrogen atoms. The compound is characterized by the presence of a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the thiazole ring. This unique substitution pattern contributes to its chemical reactivity and potential biological activity. The molecular formula for 5-Bromo-2-cyclopropylthiazole is C6H6BrN2SC_6H_6BrN_2S, with a molecular weight of approximately 204.09 g/mol.

Due to the lack of documented research on 5-bromo-2-cyclopropyl-thiazole, its mechanism of action in any biological system is unknown.

As with any new compound, it is advisable to handle 5-bromo-2-cyclopropyl-thiazole with caution due to unknown safety hazards. Potential concerns include:

  • Skin and eye irritation: Organic compounds can irritate skin and eyes upon contact.
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system.
  • Unknown toxicity: The potential for harmful effects upon ingestion or absorption is unknown and requires further investigation.

Organic Synthesis

The presence of a bromine atom in the molecule makes 5-Bromo-2-cyclopropyl-thiazole a potential reactant in organic synthesis. Bromine atoms can be readily substituted for other functional groups, allowing scientists to create new molecules with different properties.

Heterocyclic Chemistry

5-Bromo-2-cyclopropyl-thiazole contains a thiazole ring, a five-membered aromatic ring structure with nitrogen and sulfur atoms. Thiazole rings are found in many biologically active molecules, and researchers investigate thiazole derivatives to understand their potential for pharmaceutical applications [].

Typical of thiazole derivatives:

  • Bromination: The bromine atom can participate in further electrophilic substitution reactions, enhancing the compound's reactivity.
  • Nucleophilic Substitution: The thiazole ring can undergo nucleophilic attack, particularly at the carbon adjacent to the bromine atom.
  • Cyclization Reactions: The cyclopropyl group may facilitate cyclization reactions, potentially forming more complex structures.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

Research indicates that 5-Bromo-2-cyclopropylthiazole exhibits significant biological activities, including:

  • Antimicrobial Properties: Compounds with thiazole rings often show antibacterial and antifungal activities, making them candidates for drug development.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although specific mechanisms and efficacy require further investigation.
  • Enzyme Inhibition: Interaction studies have shown that 5-Bromo-2-cyclopropylthiazole can bind to specific enzymes, influencing their activity and potentially altering metabolic pathways.

Several synthetic routes can be employed to produce 5-Bromo-2-cyclopropylthiazole:

  • Bromomethylation of Thiazole: Starting from 2-cyclopropylthiazole, bromomethylation can be achieved using bromomethane in the presence of a base.
  • Cyclization Reactions: Precursor compounds containing appropriate functional groups can undergo cyclization to form the thiazole ring followed by bromomethylation.
  • Hydrobromic Acid Addition: The final step often involves treating the product with hydrobromic acid to obtain the hydrobromide salt form.

These methods highlight the compound's accessibility for further research and application.

5-Bromo-2-cyclopropylthiazole has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure allows it to be explored for novel applications in drug development, particularly as an antimicrobial or anticancer agent.
  • Agrochemicals: The compound may also find use in agricultural chemistry as a pesticide or herbicide due to its biological activity.
  • Chemical Synthesis: It serves as an important intermediate in organic synthesis, allowing for the creation of more complex molecules.

Interaction studies involving 5-Bromo-2-cyclopropylthiazole focus on its reactivity with biological molecules. Research typically investigates:

  • Binding Affinity: Understanding how well it binds to specific enzymes or receptors is crucial for assessing its potential as a pharmaceutical candidate.
  • Mechanism of Action: Studies aim to elucidate how this compound affects biological pathways and cellular processes.
  • Toxicity Assessments: Evaluating potential toxic effects on cells or organisms is essential for determining safety profiles in drug development.

Several compounds share structural similarities with 5-Bromo-2-cyclopropylthiazole. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-5-bromothiazole hydrobromideC6H6BrN3C_6H_6BrN_3Contains an amino group
2-Bromo-5-(bromomethyl)thiazoleC6H6Br2NC_6H_6Br_2NTwo bromine substituents
2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromideC8H10BrN3SC_8H_{10}BrN_3SMethyl groups on the thiazole ring

5-Bromo-2-cyclopropylthiazole is unique due to its cyclopropyl substituent, which can impart distinct steric and electronic properties compared to other thiazoles. This feature may influence its reactivity and biological interactions, setting it apart from similar compounds.

XLogP3

2.6

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-cyclopropyl-1,3-thiazole

Dates

Modify: 2023-08-16

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